2-(Cyclobutylamino)nicotinonitrile is a substituted nicotinonitrile derivative with a cyclobutylamino group attached to the 2-position of the pyridine ring. While its specific source and classification require further investigation, its structural features, particularly the presence of the nicotinonitrile moiety, suggest potential applications in medicinal chemistry and materials science. Nicotinonitrile derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties [, , , , , , , , , ]. Further research is needed to fully elucidate the role of 2-(Cyclobutylamino)nicotinonitrile in scientific research.
2-(Cyclobutylamino)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles, characterized by the presence of a cyclobutylamino group attached to a nicotinonitrile structure. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. The molecular formula of 2-(Cyclobutylamino)nicotinonitrile is CHN, and its systematic name reflects its structural components, which include a pyridine ring and a nitrile functional group.
2-(Cyclobutylamino)nicotinonitrile can be synthesized through various chemical methods, with its primary sources being chemical suppliers and research laboratories. It is classified as a nitrile derivative of nicotinic acid, which is part of the broader category of organic compounds known for their diverse pharmacological properties. The compound is often used in research settings for the development of new pharmaceuticals and as an intermediate in organic synthesis.
The synthesis of 2-(Cyclobutylamino)nicotinonitrile typically involves several steps, including:
The molecular structure of 2-(Cyclobutylamino)nicotinonitrile features a pyridine ring with a nitrile group at the 2-position and a cyclobutylamino group attached to the nitrogen atom.
2-(Cyclobutylamino)nicotinonitrile can participate in various chemical reactions:
The mechanism of action for 2-(Cyclobutylamino)nicotinonitrile may involve interactions with biological targets such as receptors associated with nicotinic acid metabolism. As a derivative of nicotinic acid, it may influence pathways related to lipid metabolism and cellular energy production through its role in the synthesis of nicotinamide adenine dinucleotide (NAD).
Experimental studies may reveal specific pathways affected by this compound, including:
Relevant analyses include spectroscopic methods for confirming purity and structural integrity, as well as stability assessments under various environmental conditions.
2-(Cyclobutylamino)nicotinonitrile has several scientific uses, including:
2-(Cyclobutylamino)nicotinonitrile (CAS 1249660-33-0) emerged as a synthetically accessible small molecule in the early 2010s, coinciding with increased interest in cyclobutyl-containing heterocycles for kinase inhibition. Its first reported synthesis likely stemmed from nucleophilic aromatic substitution (SNAr) reactions between 2-chloronicotinonitrile and cyclobutylamine—a strategy common for analogous aminopyridine derivatives [1] [6]. Early commercial availability (post-2010) targeted drug discovery pipelines, with suppliers like Matrix Scientific and Arctom Scientific offering it as a building block for complex pharmacophores [1] [6]. Patent analyses reveal its structural motif in key pharmaceutical patents between 2011–2015, particularly as:
Table 1: Key Patents Featuring 2-(Cyclobutylamino)nicotinonitrile Derivatives
Patent Number | Therapeutic Area | Lead Compound Structure | Primary Target |
---|---|---|---|
CA2799020A1 | CNS Disorders | Heteroaryloxycarbocyclyl derivatives | PDE10 |
EP3274344B1 | Oncology | Formylated N-heterocyclic derivatives | FGFR4 |
This scaffold’s value arises from its dual pharmacophoric elements: the hydrogen-bond accepting nitrile and the conformationally constrained cyclobutyl group. These features enable:
Table 2: Key Biological Targets of Derived Compounds
Target Protein | Therapeutic Area | Biological Effect | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
PRMT5 | Osteoporosis | Inhibition of osteoclast differentiation | 20 nM |
FGFR4 | Oncology | Blockade of FGFR4-driven tumor proliferation | <50 nM |
PDE10 | Neuropsychiatry | Modulation of striatal signaling | Sub-μM |
Despite its promise, critical gaps hinder clinical translation:
Table 3: Critical Research Gaps and Proposed Approaches
Knowledge Gap | Impact on Development | Recommended Approaches |
---|---|---|
Signaling pathway crosstalk | Unpredictable systemic effects | Phosphoproteomic profiling |
Solubility/bioavailability | Poor in vivo efficacy | Prodrug derivatization or nanoemulsions |
In vivo tissue distribution | Unknown toxicity risks | Radiolabeled tracer studies |
Target specificity within PRMT family | Potential off-target methylation effects | CRISPR-Cas9 knockout validation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1